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Compound of Interest

Compound Name: (R)-1-N-Boc-Pipecolamide

Cat. No.: B1336745 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(R)-1-N-Boc-pipecolamide, also known as (R)-tert-butyl 2-carbamoylpiperidine-1-carboxylate,

is a chiral synthetic building block that holds significance in the fields of medicinal chemistry

and drug discovery. Its rigid piperidine scaffold, coupled with the versatile N-Boc protecting

group and the primary amide functionality, makes it a valuable intermediate for the synthesis of

a diverse range of complex molecules, including potential therapeutic agents. This technical

guide provides a comprehensive overview of the known chemical properties, a plausible

synthetic route, and predicted spectroscopic data for (R)-1-N-Boc-pipecolamide, aimed at

supporting researchers in its application.

Chemical Properties
While specific experimental data for (R)-1-N-Boc-pipecolamide is limited in publicly available

literature, its fundamental chemical properties can be reliably determined or predicted based on

its structure and data from analogous compounds.

Table 1: Physicochemical Properties of (R)-1-N-Boc-pipecolamide
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Property Value Source/Method

Molecular Formula C₁₁H₂₀N₂O₃ -

Molecular Weight 228.29 g/mol [Calculated]

CAS Number 848488-91-5 [1][2]

Appearance White to off-white solid
[Predicted based on analogous

compounds]

Melting Point Not available -

Boiling Point
384.4 ± 31.0 °C (Predicted for

S-enantiomer)
[3]

Density
1.123 ± 0.06 g/cm³ (Predicted

for S-enantiomer)
[3]

Solubility

Soluble in methanol, ethanol,

dichloromethane, chloroform,

and ethyl acetate. Limited

solubility in water.

[Predicted based on structure]

Synthesis
A specific, detailed experimental protocol for the synthesis of (R)-1-N-Boc-pipecolamide is not

readily available in the literature. However, a plausible and efficient synthesis can be designed

based on standard amidation procedures for N-Boc protected amino acids. The synthesis

would typically start from the commercially available (R)-1-N-Boc-pipecolinic acid.

Experimental Protocol: Synthesis of (R)-1-N-Boc-
pipecolamide
Objective: To synthesize (R)-1-N-Boc-pipecolamide from (R)-1-N-Boc-pipecolinic acid via

amide bond formation.

Materials:

(R)-1-N-Boc-pipecolinic acid
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Ammonia solution (e.g., 7N in methanol or aqueous ammonium hydroxide)

Coupling agents:

Option A: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole

(HOBt)

Option B: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate

(BOP)

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

Anhydrous solvents: Dichloromethane (DCM) or Dimethylformamide (DMF)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate or sodium sulfate

Silica gel for column chromatography

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Methodology:

Activation of the Carboxylic Acid:

Dissolve (R)-1-N-Boc-pipecolinic acid (1 equivalent) in anhydrous DCM or DMF.

Add the coupling agent (e.g., EDC, 1.1 equivalents) and an activator (e.g., HOBt, 1.1

equivalents).

Stir the mixture at 0 °C for 30 minutes to form the active ester intermediate.

Amidation:

To the activated acid solution, add a solution of ammonia (e.g., 7N in methanol, 2-3

equivalents).
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The

progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Work-up and Purification:

Once the reaction is complete, dilute the mixture with ethyl acetate.

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution

and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure.

The crude product can be purified by silica gel column chromatography using an

appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure

(R)-1-N-Boc-pipecolamide.

Synthesis Workflow
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Synthesis of (R)-1-N-Boc-pipecolamide

(R)-1-N-Boc-pipecolinic acid
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Caption: General workflow for the synthesis of (R)-1-N-Boc-pipecolamide.
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Spectroscopic Data (Predicted)
Specific spectroscopic data for (R)-1-N-Boc-pipecolamide is not widely published. The

following tables provide predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data based

on the compound's structure and data from analogous molecules.

Table 2: Predicted ¹H NMR Spectral Data for (R)-1-N-Boc-pipecolamide (in CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.0-7.5 br s 1H -NH₂

~ 5.5-6.0 br s 1H -NH₂

~ 4.8-5.0 m 1H H-2

~ 3.9-4.1 m 1H Piperidine ring proton

~ 2.8-3.0 m 1H Piperidine ring proton

~ 1.2-1.8 m 6H Piperidine ring protons

1.47 s 9H Boc (-C(CH₃)₃)

Table 3: Predicted ¹³C NMR Spectral Data for (R)-1-N-Boc-pipecolamide (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~ 175 C=O (Amide)

~ 155 C=O (Boc)

~ 80 -C(CH₃)₃ (Boc)

~ 55 C-2

~ 45 Piperidine ring carbon

~ 28.5 -C(CH₃)₃ (Boc)

~ 20-30 Piperidine ring carbons
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Table 4: Predicted IR Spectral Data for (R)-1-N-Boc-pipecolamide

Wavenumber (cm⁻¹) Functional Group

~ 3350-3180 N-H stretch (primary amide)

~ 2975-2850 C-H stretch (alkane)

~ 1680 C=O stretch (Boc carbamate)

~ 1650 C=O stretch (Amide I band)

~ 1600 N-H bend (Amide II band)

Table 5: Predicted Mass Spectrometry Data for (R)-1-N-Boc-pipecolamide

m/z Ion

229.15 [M+H]⁺

173.10 [M - C₄H₈ + H]⁺ (Loss of isobutylene)

129.10 [M - Boc + H]⁺ (Loss of Boc group)

Experimental Protocols for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: Dissolve 5-10 mg of (R)-1-N-Boc-pipecolamide in approximately 0.6

mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

Instrumentation: Use a 400 MHz or higher NMR spectrometer.

Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra at room temperature.

Infrared (IR) Spectroscopy
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Objective: To identify the characteristic functional groups.

Methodology:

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal

of an FTIR spectrometer.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated

Total Reflectance (ATR) accessory.

Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,

methanol or acetonitrile).

Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.

Data Acquisition: Acquire the mass spectrum in positive ion mode.

Biological Activity and Signaling Pathways
As of the current literature survey, there is no specific information available regarding the

biological activity or the involvement of (R)-1-N-Boc-pipecolamide in any signaling pathways.

Its structural similarity to various biologically active piperidine-containing compounds suggests

its potential as a scaffold in the development of novel therapeutic agents. Further research is

required to explore its pharmacological profile.

Conclusion
(R)-1-N-Boc-pipecolamide is a valuable chiral building block with significant potential in

synthetic and medicinal chemistry. This technical guide provides a summary of its known and

predicted chemical properties, a plausible synthetic methodology, and expected spectroscopic
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data to facilitate its use in research and development. The absence of reported biological

activity highlights an opportunity for future investigation into the pharmacological potential of

this and related compounds.

Disclaimer
The information provided in this document is intended for experienced researchers and

professionals. The predicted data and experimental protocols are for guidance purposes only

and should be adapted and validated in a laboratory setting. Appropriate safety precautions

should be taken when handling all chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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